Jmjd1C-IN-1

JMJD1C inhibition SPR binding affinity HTRF assay

JMJD1C-IN-1 (also known as compound 193D7; CAS 861224-48-8) is a small-molecule inhibitor of the histone demethylase JMJD1C (KDM3C), a member of the KDM3 subfamily that demethylates H3K9me2/me1. It was developed through AI-assisted virtual screening and molecular docking by a multi-institutional team and published in Nature Immunology in 2024.

Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
Cat. No. B12368039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJmjd1C-IN-1
Molecular FormulaC16H17NO4S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CSC2N1C(=O)C(CC2C(=O)C3=CC=CC=C3)CC(=O)O
InChIInChI=1S/C16H17NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11-12,16H,6-9H2,(H,18,19)
InChIKeyUYFJWDYQYBVDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JMJD1C-IN-1 (193D7): A Selective, Orally Active JMJD1C/KDM3C Inhibitor for Tumor Treg-Targeted Immunotherapy Research


JMJD1C-IN-1 (also known as compound 193D7; CAS 861224-48-8) is a small-molecule inhibitor of the histone demethylase JMJD1C (KDM3C), a member of the KDM3 subfamily that demethylates H3K9me2/me1 [1]. It was developed through AI-assisted virtual screening and molecular docking by a multi-institutional team and published in Nature Immunology in 2024 [2]. The compound is characterized by a thiazolo[3,2-a]pyridine-6-acetic acid core scaffold (molecular formula C₁₆H₁₅NO₄S; MW 317.36) and is commercially available from multiple vendors with ≥98% purity (HPLC) . JMJD1C-IN-1 is distinguished from earlier JMJD1C modulators (e.g., JDI-4, JDI-12, JDI-16) by its demonstrated oral bioavailability, selectivity across a panel of 15 histone demethylases, and its unique functional profile of selectively disrupting intratumoral regulatory T (Treg) cells without impairing systemic immune homeostasis [2].

Why Generic JMJD1C/KDM3 Inhibitors Cannot Substitute for JMJD1C-IN-1 in Tumor Immunology Research


The KDM3 demethylase family (JMJD1A/KDM3A, JMJD1B/KDM3B, JMJD1C/KDM3C) shares a conserved Jumonji C catalytic domain with only 45–48% sequence identity between subfamily members, yet their biological roles diverge substantially: JMJD1C is uniquely upregulated in tumor-infiltrating Treg cells but dispensable for systemic Treg maintenance [1]. Earlier JMJD1C modulators—JDI-4 and JDI-12—bind both JMJD1C and its homolog KDM3B with only modest affinity and lack demonstrated oral bioavailability, while pan-JmjC inhibitors (e.g., IOX1, JIB-04) exhibit broad inhibitory profiles across multiple KDM subfamilies (KDM2, KDM3, KDM4, KDM6) that preclude cell-type-selective pharmacological studies [2][3]. JMJD1C-IN-1 was specifically optimized through structure-based AI screening to achieve JMJD1C selectivity over 14 other histone demethylases, and its oral activity enables sustained in vivo dosing paradigms that are not feasible with tool compounds lacking pharmacokinetic characterization [1].

JMJD1C-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


JMJD1C Biochemical Inhibition Potency and Direct Binding Affinity vs. JDI-Series Compounds

JMJD1C-IN-1 inhibits JMJD1C demethylase activity with an IC₅₀ of 0.59 μM in the in vitro demethylation assay and binds JMJD1C with a Kd of 1.96 μM as measured by surface plasmon resonance (SPR) [1]. In contrast, the earlier JDI-4 and JDI-12 compounds identified by Xu et al. (2020) were reported to bind JMJD1C and its homolog KDM3B with only 'modest affinity' by SPR; no discrete Kd or enzymatic IC₅₀ values were provided for these compounds against purified JMJD1C, and their inhibitory activity was primarily characterized through cellular proliferation assays in MLL-rearranged leukemia lines [2]. Furthermore, JMJD1C-IN-1 disrupts the JMJD1C–H3K9me2 peptide substrate interaction with an IC₅₀ of 1.47 μM in the HTRF assay, providing an orthogonal target engagement measurement not reported for the JDI series .

JMJD1C inhibition SPR binding affinity HTRF assay in vitro demethylation

Selectivity Across the Histone Demethylase Family: 15-Enzyme Panel Profiling vs. Dual-Targeting Earlier Inhibitors

JMJD1C-IN-1 was profiled against a panel of 15 histone demethylases (JMJD1C plus 14 other family members) and demonstrated selective inhibition of JMJD1C activity [1]. This selectivity is a critical advancement over the earlier JDI series: JDI-4 and JDI-12 were shown by SPR to bind both JMJD1C and its family homolog KDM3B (JMJD1B) with comparable affinity, and JDI-4 functionally reversed H3K9 demethylation mediated by KDM3B, confirming dual KDM3B/KDM3C activity [2]. Pan-JmjC inhibitors such as IOX1 exhibit even broader activity (IC₅₀ values of 0.1–2.3 μM across KDM2A, KDM3A, KDM4A, KDM4C, KDM4E, KDM6B) [3], making them unsuitable for experiments requiring target-specific pharmacological validation.

histone demethylase selectivity KDM panel screening off-target profiling JMJD1C specificity

Oral Bioavailability and In Vivo Tumor Treg Selectivity vs. Splenic Treg Sparing: A Functional Differentiation Not Demonstrated by JDI or Pan-KDM Inhibitors

JMJD1C-IN-1 is orally active and was administered p.o. at 25 mg/kg once daily, producing selective reduction of intratumoral Treg cell frequency without affecting Treg populations in spleen or draining lymph nodes [1]. Quantitative flow cytometry from the primary study demonstrates that JMJD1C genetic deletion (Jmjd1cᵀʳᵉᵍ KO) reduced tumor Treg cell frequency while splenic and lymph node Treg frequencies remained unchanged [1]; pharmacological inhibition with JMJD1C-IN-1 recapitulated this tumor-Treg-selective phenotype. In Extended Data Fig. 7, C57BL/6J mice treated with JMJD1C-IN-1 at 25 mg/kg i.p. once daily for 14 days showed no significant changes in body weight, serum ALT, or ALP compared to DMSO controls, and hematoxylin and eosin staining revealed no histopathological abnormalities in colon, lung, liver, or kidney [2]. Neither JDI-4, JDI-12, JDI-16, nor pan-JmjC inhibitors have been reported to exhibit oral bioavailability or tumor-Treg-selective functional effects in vivo.

oral bioavailability tumor Treg selectivity systemic immune homeostasis in vivo pharmacology

Dose-Dependent Antitumor Efficacy Across Five Syngeneic Mouse Tumor Models

JMJD1C-IN-1 demonstrated dose-dependent antitumor efficacy across five syngeneic mouse tumor models: MCA205 fibrosarcoma, B16-F10 melanoma, LLC lung cancer, Hepa1-6 hepatocellular carcinoma, and CT26 colorectal cancer [1]. In the MCA205 model, oral treatment at 25 mg/kg once daily for 12 days significantly suppressed tumor growth, accompanied by increased intratumoral CD4⁺ and CD8⁺ T cell numbers and enhanced cytokine production (IFNγ) by tumor-infiltrating T cells [1]. Extended Data Fig. 6 further confirmed tumor growth suppression by 193D7 at 25 mg/kg i.p. once daily in B16-F10, LLC, Hepa1-6, and CT26 models [2]. By comparison, JDI-4 and JDI-12 were evaluated only in MLL-rearranged acute leukemia xenograft models with anti-proliferative effects, while JDI-16 showed activity in K562 and MEG-01 leukemia lines; none of these compounds has been tested in solid tumor models or demonstrated the breadth of syngeneic model efficacy seen with JMJD1C-IN-1 [3].

syngeneic tumor models dose-dependent efficacy fibrosarcoma melanoma hepatocellular carcinoma colorectal cancer

Dual Mechanism of Action: H3K9me2–PD-1 Axis and STAT3 Demethylation Pathway

JMJD1C-IN-1 impairs intratumoral Treg cell fitness through two mechanistically distinct pathways: (1) inhibition of JMJD1C-mediated H3K9me2 demethylation leads to H3K9me2 accumulation at the Pdcd1 (PD-1) locus, downregulating PD-1 expression and consequently disinhibiting AKT signaling; and (2) inhibition of JMJD1C-catalyzed STAT3 demethylation (at K140) enhances STAT3 phosphorylation and transcriptional activity, driving IFNγ production and promoting Treg fragility [1]. CUT&RUN-seq data from the primary study confirmed that JMJD1C deletion increased H3K9me2 peak signal intensity genome-wide in tumor Treg cells, with Pdcd1 identified among the top downregulated target genes [2]. This dual mechanism—epigenetic (H3K9me2/PD-1) and non-epigenetic (STAT3 demethylation)—has not been described for JDI-series compounds, which were characterized primarily through cellular proliferation and metabolic readouts without dissection of Treg-specific signaling nodes [3].

H3K9me2 PD-1 downregulation STAT3 demethylation AKT signaling IFNγ production

Patent-Backed Chemical Series and Formulation-Ready Physicochemical Properties

JMJD1C-IN-1 is covered by Chinese patent application CN202310097534, which describes a series of 1,2,3,4-tetrahydropyridinone compounds as selective JMJD1C inhibitors for tumor immunotherapy [1]. The compound exhibits well-defined physicochemical properties that facilitate procurement and experimental use: molecular weight 317.36, solubility of ≥31.74 mg/mL (100 mM) in DMSO and ≥6.35 mg/mL (20 mM) in ethanol, purity ≥98% (HPLC), and defined storage conditions (powder: −20°C for 3 years; solution: −80°C for 6 months) . A validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline; or 10% DMSO + 90% corn oil) yielding clear solutions at ≥1 mg/mL has been established for both i.p. and p.o. administration routes . By contrast, JDI-4, JDI-12, and JDI-16 have no published patent protection, no established in vivo formulation protocols, and limited publicly available solubility and stability specifications, complicating their use in regulated or reproducible research environments [2].

patent protection formulation solubility in vivo dosing chemical stability quality control

JMJD1C-IN-1 Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Tumor Treg-Selective Immunotherapy Mechanism Studies Requiring Pharmacological Validation

JMJD1C-IN-1 is the optimal tool compound for studies aimed at dissecting tumor-Treg-specific epigenetic regulation. Its demonstrated selectivity for intratumoral over splenic Treg cells, combined with the dual H3K9me2/PD-1 and STAT3 signaling mechanisms validated by CUT&RUN-seq and genetic models, makes it superior to genetic knockout approaches alone for pharmacological target validation [1]. Researchers can dose JMJD1C-IN-1 orally at 25 mg/kg once daily and measure tumor Treg frequency, PD-1 expression, H3K9me2 levels, and STAT3 phosphorylation as pharmacodynamic biomarkers, a workflow not possible with non-orally-bioavailable JDI compounds or non-selective pan-KDM inhibitors [2].

Syngeneic Mouse Tumor Model Screening for Immunotherapy Combination Studies

With validated efficacy across five syngeneic tumor models (MCA205 fibrosarcoma, B16-F10 melanoma, LLC lung cancer, Hepa1-6 hepatocellular carcinoma, CT26 colorectal cancer) via both oral and intraperitoneal routes, JMJD1C-IN-1 is positioned for combination immunotherapy studies [1]. Its documented ability to increase intratumoral CD4⁺ and CD8⁺ T cell numbers and enhance IFNγ production supports rational combination with immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4) or adoptive cell therapy approaches. The lack of systemic Treg depletion and the normal liver/kidney function markers after 14-day dosing at 25 mg/kg provide a favorable therapeutic window for combination regimens [2].

Epigenetic Drug Discovery and Chemical Biology Probe Development Targeting the KDM3 Family

For medicinal chemistry and chemical biology programs developing KDM3 subfamily probes, JMJD1C-IN-1 serves as a well-characterized starting point. Its thiazolo[3,2-a]pyridine-6-acetic acid scaffold, molecular docking-validated interactions (hydrogen bond with R2309, salt bridges with R2309 and R2315, metal coordination with Mn²⁺ in the active site), and selectivity data across 15 demethylases provide a foundation for structure-based optimization [1]. The patent CN202310097534 covering the 1,2,3,4-tetrahydropyridinone chemotype and its 193D7 exemplar offers intellectual property clarity for derivative development [2], unlike the unpatented JDI series.

Procurement for Multi-Site or Multi-Year Academic Consortia Requiring Reproducible Compound Supply

JMJD1C-IN-1 is available from multiple reputable vendors (Tocris/Bio-Techne, MedChemExpress, TargetMol, GLPBIO, AKSci) with documented purity ≥98% (HPLC), defined CAS number (861224-48-8), and batch-specific Certificates of Analysis [1][2]. Its established solubility profiles (100 mM in DMSO; 20 mM in ethanol) and validated in vivo formulation protocols enable consistent dosing across laboratories. This multi-vendor, quality-controlled supply chain with defined long-term storage conditions (−20°C powder, 3 years) addresses a critical gap for academic consortia requiring reproducible compound sourcing across multi-year studies, a procurement advantage absent for single-source, academically distributed JDI compounds [3].

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